6-ethyl-5-fluoro-N-methyl-N-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrimidin-4-amine
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Overview
Description
6-ethyl-5-fluoro-N-methyl-N-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrimidin-4-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrimidine ring, a pyrazolo[1,5-a]pyrimidine moiety, and a piperidine ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-fluoro-N-methyl-N-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrimidin-4-amine involves multiple steps, including the formation of the pyrimidine and pyrazolo[1,5-a]pyrimidine rings, followed by the introduction of the piperidine moiety. Common synthetic routes may involve:
Formation of Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
Introduction of Fluorine and Ethyl Groups: Fluorination and alkylation reactions are typically carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) and ethyl iodide, respectively.
Formation of Pyrazolo[1,5-a]pyrimidine Moiety: This step may involve cyclization reactions using hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions using piperidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine and methyl groups, using reagents such as sodium methoxide or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, alkyl halides.
Major Products Formed
Oxidation Products: Oxidized derivatives of the piperidine ring.
Reduction Products: Reduced derivatives of the pyrimidine ring.
Substitution Products: Substituted derivatives at the fluorine and methyl positions.
Scientific Research Applications
6-ethyl-5-fluoro-N-methyl-N-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-5-fluoro-N-methyl-N-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-methyl-7-hydroxy-1,3,4-triazindolizine: Shares a similar pyrimidine structure but differs in the presence of a triazole ring.
7-methyl-2H-1-benzopyran-2-one: Contains a benzopyran ring instead of the pyrazolo[1,5-a]pyrimidine moiety.
4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Features an indole ring and thiosemicarbazide group, differing significantly in structure.
Uniqueness
6-ethyl-5-fluoro-N-methyl-N-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrimidin-4-amine is unique due to its combination of a pyrimidine ring, pyrazolo[1,5-a]pyrimidine moiety, and piperidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H26FN7 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
6-ethyl-5-fluoro-N-methyl-N-[[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C20H26FN7/c1-4-16-19(21)20(23-13-22-16)26(3)12-15-6-9-27(10-7-15)18-11-14(2)25-17-5-8-24-28(17)18/h5,8,11,13,15H,4,6-7,9-10,12H2,1-3H3 |
InChI Key |
NNDDEOBJOFUCTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=CC(=NC4=CC=NN43)C)F |
Origin of Product |
United States |
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